(5-Ethyl-2-fluorophenyl)boronic acid
Overview
Description
(5-Ethyl-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the 5-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of (5-Ethyl-2-fluorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups, making this compound a versatile reagent in organic synthesis .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its chemical properties. As an organoboron compound, it is relatively stable and readily prepared . These compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological ph . Therefore, the bioavailability of this compound may be influenced by these factors .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds with high precision and efficiency . The molecular and cellular effects of this compound’s action are therefore seen in the diverse array of products that can be synthesized using this reagent .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Moreover, the compound’s action, efficacy, and stability can be affected by the presence of water, as organoboron compounds are only marginally stable in water . Therefore, the reaction conditions must be carefully controlled to ensure the effective use of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (5-Ethyl-2-fluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of 5-ethyl-2-fluorophenylacetylene using a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5-Ethyl-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol derivative.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(5-Ethyl-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the ethyl group at the 5-position.
5-Ethylphenylboronic acid: Similar structure but lacks the fluorine atom at the 2-position.
Uniqueness: (5-Ethyl-2-fluorophenyl)boronic acid is unique due to the presence of both the ethyl group and the fluorine atom, which can influence its reactivity and the properties of the products formed in chemical reactions .
Properties
IUPAC Name |
(5-ethyl-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZJTDDHBOEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681738 | |
Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900175-03-3 | |
Record name | B-(5-Ethyl-2-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900175-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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